![molecular formula C17H20N4O2 B2539925 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 2034430-44-7](/img/structure/B2539925.png)
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been accomplished using(S)-(-) ethyl lactate
as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . Molecular Structure Analysis
The molecular structure of this compound includes a 1H-1,2,3-triazol-1-yl group, an azetidin-1-yl group, and a 4-phenyltetrahydro-2H-pyran-4-yl group. The exact mass of the molecule is312.373
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar 1H-1,2,3-triazole analogs have been synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .Scientific Research Applications
- 1,2,4-Triazole-containing scaffolds have been explored for their potential in cancer therapy. These compounds exhibit antiproliferative effects against cancer cells by interacting with biological receptors through hydrogen bonding and dipole interactions .
- Researchers have synthesized various 1,2,4-triazole derivatives with N–C–S linkages, some of which are used as anticancer agents. For instance, Anastrozole, a well-known breast cancer drug, contains a 1,2,4-triazole group .
- Fluconazole, an antifungal drug, contains a 1,2,4-triazole moiety and is widely used in clinical practice .
- Some 1,2,4-triazole derivatives exhibit anti-inflammatory and antioxidant properties. These compounds may play a role in managing inflammatory conditions and oxidative stress-related diseases .
- Certain 1,2,4-triazole-containing compounds have analgesic effects. These molecules could be explored further for pain management .
- 1,2,4-Triazoles serve as versatile organic catalysts in synthetic chemistry. They participate in various reactions, including cycloadditions, rearrangements, and cyclizations .
- Although less explored, 1,2,4-triazoles have potential in agrochemistry. Researchers have investigated their use as plant growth regulators, fungicides, and herbicides .
Anticancer Activity
Antimicrobial Properties
Anti-Inflammatory and Antioxidant Effects
Analgesic Properties
Organic Catalysts
Agrochemical Applications
Mechanism of Action
Target of Action
The primary target of this compound is the SARS-CoV-2 3CL protease . This protease plays a pivotal role in viral replication, making it a validated target for the discovery of SARS-CoV-2 therapeutics .
Mode of Action
The compound interacts with its target, the SARS-CoV-2 3CL protease, by binding to it . The high-resolution cocrystal structures established the mechanism of action of the inhibitors and the structural determinants associated with binding .
Pharmacokinetics
Triazoles, a class of compounds to which this compound belongs, are known to bind readily in the biological system with a variety of enzymes and receptors, indicating potential bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the SARS-CoV-2 3CL protease, which plays a crucial role in viral replication . By inhibiting this protease, the compound can potentially prevent the replication of the virus, thereby exerting antiviral effects.
properties
IUPAC Name |
(4-phenyloxan-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(20-12-15(13-20)21-9-8-18-19-21)17(6-10-23-11-7-17)14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKYEORRUNJAHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone |
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